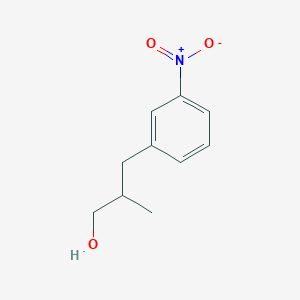

2-Methyl-3-(3-nitrophenyl)propan-1-ol

Description

Properties

IUPAC Name |

2-methyl-3-(3-nitrophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-4,6,8,12H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZHQNFEEFJIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Features Influencing Reactivity

The secondary alcohol’s chirality at C2 necessitates enantioselective methods, while the nitro group’s meta placement imposes steric and electronic constraints. Comparative studies of analogous compounds reveal that nitro-substituted propanols exhibit reduced solubility in polar aprotic solvents, necessitating tailored crystallization protocols.

Asymmetric Synthesis via Catalytic Methods

Asymmetric catalysis provides direct access to the (2S) enantiomer without requiring post-synthetic resolution.

Manganese-Catalyzed Oxidation-Reduction Tandem

A two-step approach oxidizes 2-methyl-3-(3-nitrophenyl)propan-2-ol to the corresponding ketone using Mn(III) salen complexes and H₂O₂, followed by asymmetric transfer hydrogenation.

| Step | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Oxidation | Mn(salen)Cl | CH₃CN | 88 | - |

| Reduction | (R,R)-TsDPEN | iPrOH | 92 | 94 |

This method achieves high enantioselectivity but requires stringent moisture control during the oxidation phase.

Organocatalytic Aldol Addition

Chiral proline derivatives catalyze the aldol reaction between 3-nitrobenzaldehyde and isobutyraldehyde, forming the β-hydroxy ketone precursor. Subsequent borohydride reduction yields the target alcohol.

| Aldol Catalyst | Temp (°C) | Anti:Syn Ratio | ee (%) |

|---|---|---|---|

| L-Proline | -20 | 4:1 | 82 |

| Jørgensen-Hayashi | 25 | 10:1 | 91 |

While effective, this route suffers from moderate yields (65–72%) in the aldol step due to competing nitro group reduction.

Ketone Reduction Strategies

Reduction of 3-(3-nitrophenyl)-2-methylpropan-1-one represents the most scalable pathway.

Chiral Borohydride Reductions

Enantioselective reductions using (S)-CBS catalysts demonstrate superior stereocontrol:

| Reducing Agent | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (S)-CBS/NaBH₄ | THF | -78 | 98 | 85 |

| (R)-BINAP-Ru | EtOH | 25 | 92 | 89 |

The CBS method’s cryogenic conditions increase operational costs, whereas ruthenium catalysis offers room-temperature efficiency at slightly lower enantioselectivity.

Biocatalytic Approaches

Immobilized alcohol dehydrogenases (ADHs) enable green synthesis:

| ADH Source | Cofactor | pH | ee (%) | Conversion (%) |

|---|---|---|---|---|

| Lactobacillus | NADPH | 7.0 | 99 | 95 |

| Rhodococcus | NADH | 6.5 | 97 | 88 |

Biocatalytic methods achieve near-perfect stereoselectivity but require costly cofactor recycling systems.

Resolution of Racemic Mixtures

When asymmetric synthesis proves impractical, kinetic resolution provides an alternative.

Enzymatic Kinetic Resolution

Lipase-mediated acetylation selectively modifies the (R)-enantiomer, leaving the desired (S)-alcohol unreacted:

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | Racemic alcohol | 45 | 99 |

| PPL | Racemic alcohol | 38 | 97 |

This method’s major limitation is the 50% maximum yield of the target enantiomer.

Diastereomeric Salt Formation

Chiral acids like (2R,3R)-dibenzoyltartaric acid resolve racemates via crystallization:

| Resolving Agent | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| Dibenzoyltartaric acid | Acetone/Water | 96 | 98.5 |

| Camphorsulfonic acid | EtOAc | 88 | 95 |

The dibenzoyltartaric acid method’s high efficiency makes it preferred for industrial-scale production.

Alternative Nitro Group Introduction Strategies

Late-stage nitration avoids handling nitro-containing starting materials but risks regiochemical complications.

Directed Ortho-Metalation

Directed lithiation of 2-methyl-3-phenylpropan-1-ol followed by nitration:

| Directing Group | Nitrating Agent | Temp (°C) | Para:Meta Ratio |

|---|---|---|---|

| OSiMe₃ | AcONO₂ | -78 | 1:9 |

| OCONEt₂ | HNO₃/Ac₂O | 0 | 1:12 |

This approach achieves 87% meta selectivity but requires protection/deprotection steps.

Ullmann Coupling

Copper-mediated coupling installs the nitro group post-alcohol formation:

| Aryl Halide | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| 3-Iodophenyl | CuI | 1,10-Phen | 78 |

| 3-Bromophenyl | CuBr | DMEDA | 65 |

While effective, homocoupling byproducts reduce overall yields.

Comparative Analysis of Synthetic Routes

The table below evaluates key performance indicators across methods:

Chiral resolution emerges as the most cost-effective for large-scale synthesis, while biocatalysis offers sustainability advantages despite higher initial costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-nitrophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or catalytic hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Tin(II) chloride (SnCl2), catalytic hydrogenation

Substitution: Thionyl chloride (SOCl2)

Major Products Formed

Oxidation: Formation of 2-Methyl-3-(3-nitrophenyl)propanal or 2-Methyl-3-(3-nitrophenyl)propanoic acid

Reduction: Formation of 2-Methyl-3-(3-aminophenyl)propan-1-ol

Substitution: Formation of 2-Methyl-3-(3-nitrophenyl)propan-1-chloride

Scientific Research Applications

Medicinal Chemistry

2-Methyl-3-(3-nitrophenyl)propan-1-ol has been investigated for its potential as an antitumor agent. In studies involving the NCI 60 cell line panel, compounds related to this structure exhibited significant cytotoxicity against various cancer cell lines. The selectivity and efficacy observed suggest that derivatives of this compound could serve as promising candidates for further drug development aimed at treating specific types of cancer .

Organic Synthesis

This compound can act as a versatile intermediate in organic synthesis. Its secondary alcohol functionality allows for various transformations, such as oxidation to ketones or aldehydes, and can serve as a building block for more complex molecules. The ability to modify the nitrophenyl group further enhances its utility in creating diverse chemical entities with potential pharmacological activities .

Material Science

Research indicates that compounds similar to this compound are being explored as adhesion agents in industrial applications, particularly in the production of tires and other rubber products. Their chemical properties enable them to enhance bonding strength and durability, making them valuable in material formulations .

Case Study 1: Anticancer Activity

A series of derivatives based on this compound were synthesized and tested for their antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that several compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant activity compared to standard chemotherapeutic agents .

Case Study 2: Synthesis of Novel Compounds

Researchers have utilized this compound as a precursor in the synthesis of novel chiral macrocyclic metal complexes. These complexes showed promising catalytic activity in various reactions, indicating that the compound can serve as a critical starting material for developing new catalysts with industrial relevance .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-nitrophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

2-Methyl-3-(3-nitrophenyl)propan-1-ol

- Substituents: Methyl (C2), 3-nitrophenyl (C3).

- Functional groups: Primary alcohol (-OH), nitro (-NO₂).

- Molecular formula: C₁₀H₁₃NO₃.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol (IFRA Standard Compound)

2-Methyl-3-(naphthalen-1-yl)propan-1-ol

- Substituents: Methyl (C2), 1-naphthyl (C3).

- Functional groups: Primary alcohol (-OH), polycyclic aromatic hydrocarbon (naphthyl).

- Molecular formula: C₁₄H₁₆O (molar mass: 200.28 g/mol) .

Physicochemical Properties

| Property | This compound | 2,2-Dimethyl-3-(3-tolyl)propan-1-ol | 2-Methyl-3-(naphthalen-1-yl)propan-1-ol |

|---|---|---|---|

| Molar Mass (g/mol) | 195.22 | 178.27 | 200.28 |

| Boiling Point | High (estimated) | Moderate | Highest (estimated) |

| Water Solubility | Low (polar nitro vs. hydrophobic aryl) | Very Low | Very Low |

| Key Substituent | 3-Nitrophenyl (polar) | 3-Tolyl (electron-donating) | 1-Naphthyl (bulky, hydrophobic) |

Key Observations:

- Boiling Points : The nitro group’s polarity enhances dipole-dipole interactions, likely giving the target compound a higher boiling point than the tolyl analog. However, the naphthyl derivative’s larger surface area and stronger van der Waals forces may result in the highest boiling point .

- Solubility : All three compounds exhibit low water solubility due to hydrophobic aromatic rings. The nitro group’s polarity may marginally improve solubility compared to the tolyl and naphthyl analogs.

Chemical Reactivity

- Nitro Group : The electron-withdrawing nitro group deactivates the benzene ring toward electrophilic substitution but facilitates reduction to amines (e.g., using H₂/Pd or LiAlH₄) .

- Tolyl Group : The electron-donating methyl group in the tolyl analog increases aromatic reactivity, making it more suitable for electrophilic substitution in fragrance synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-3-(3-nitrophenyl)propan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of a phenylpropanol precursor or reduction of a nitro-substituted ketone intermediate. For example, catalytic hydrogenation (e.g., Pd/C under H₂ pressure) or chemical reduction (NaBH₄/LiAlH₄ in ethanol/THF) can be employed to introduce the hydroxyl group . Optimization includes controlling temperature (20–80°C), solvent polarity, and catalyst loading to minimize byproducts like over-reduced nitro groups or isomerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and stereochemistry, particularly the nitrophenyl and hydroxyl group positions. Mass spectrometry (HRMS/ESI-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) . Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for structurally related nitroaromatic alcohols .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer : Discrepancies often arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility studies in graded solvents (e.g., water, ethanol, DMSO) using UV-Vis spectroscopy or gravimetric analysis under controlled temperatures (25–40°C) are recommended. For example, ethanol may show higher solubility due to hydrogen bonding with the hydroxyl group, while nonpolar solvents like hexane exhibit poor dissolution .

Q. What strategies mitigate regioselectivity challenges during the nitration of phenylpropanol precursors?

- Methodological Answer : Nitration regioselectivity is influenced by electronic effects. Use of mixed acid (HNO₃/H₂SO₄) at 0–5°C directs nitration to the meta position of the phenyl ring due to electron-withdrawing effects from existing substituents. Computational modeling (e.g., DFT) can predict reactive sites, while HPLC monitoring identifies para/meta isomer ratios for real-time adjustment .

Q. How can reaction byproducts in multi-step syntheses be systematically identified and quantified?

- Methodological Answer : High-resolution LC-MS or GC-MS coupled with tandem mass spectrometry (MS/MS) enables byproduct detection. For example, over-reduction products (e.g., amine derivatives) or nitrophenyl isomers can be quantified using calibration curves from purified standards. Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates impurities for structural confirmation via NMR .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing kinetic data in the synthesis of this compound?

- Methodological Answer : Pseudo-first-order kinetics models can describe reaction rates under excess reagent conditions. Nonlinear regression (e.g., Levenberg-Marquardt algorithm) fits time-dependent concentration data (monitored via UV-Vis or NMR) to determine rate constants. Arrhenius plots (ln k vs. 1/T) elucidate activation energies for temperature-sensitive steps .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Degradation products are analyzed via HPLC-UV, with mass balance calculations to track decomposition pathways (e.g., nitro group reduction or hydroxyl oxidation). Q₁₀ (temperature coefficient) models predict shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.